1-(5-Chloro-3-fluoropyridin-2-yl)cyclopropan-1-amine

Overview

Description

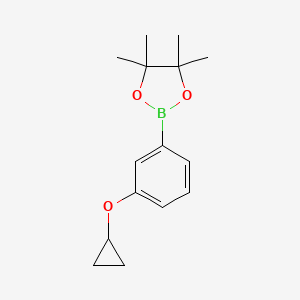

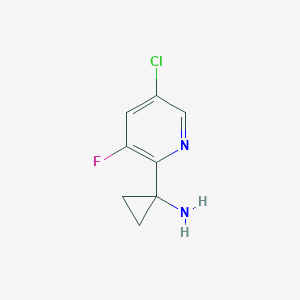

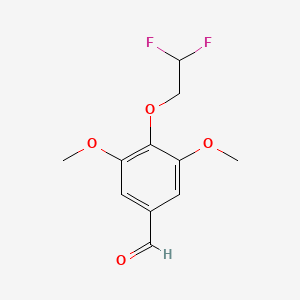

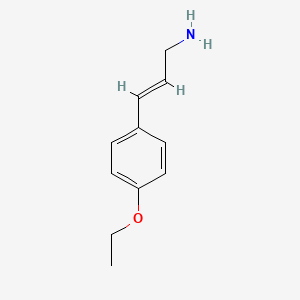

1-(5-Chloro-3-fluoropyridin-2-yl)cyclopropan-1-amine (CAS# 1266157-97-4) is a research chemical compound used for organic synthesis . It has a molecular weight of 186.61 and a molecular formula of C8H8ClFN2 .

Molecular Structure Analysis

The compound has a complex structure with a cyclopropane ring attached to a 5-chloro-3-fluoropyridin-2-yl group . The canonical SMILES representation of the molecule is C1CC1(C2=C(C=C(C=N2)Cl)F)N .Physical And Chemical Properties Analysis

The compound has a number of computed properties. It has a covalently-bonded unit count of 1, a heavy atom count of 12, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 . Its topological polar surface area is 38.9Ų, and it has a rotatable bond count of 1 .Scientific Research Applications

Chemoselective Functionalization Research on 5-bromo-2-chloro-3-fluoropyridine, a compound closely related to 1-(5-Chloro-3-fluoropyridin-2-yl)cyclopropan-1-amine, has demonstrated its potential in chemoselective functionalization. This process involves selective bromide substitution in the presence of palladium catalysts, and the reaction's chemoselectivity can be reversed under neat conditions without palladium catalysis (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Synthesis of Novel Compounds The cascade cyclization of fluoroalkyl alkynylimines with primary amines, including derivatives similar to 1-(5-Chloro-3-fluoropyridin-2-yl)cyclopropan-1-amine, has been adapted for synthesizing novel compounds. This method has been instrumental in creating 4-amino-5-fluoropicolinates, leading to new structures with potential applications as herbicides (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).

Catalyst-Free Amination The catalyst-free amination of related compounds like 2-fluoropyridine has been explored. Amines, especially those without secondary alkyl substituents, react with 2-fluoropyridine, yielding derivatives like N-(pyridin-2-yl) in moderate to good yields. This method's simplicity and efficiency make it relevant for synthesizing various aminopyridine derivatives (Abel et al., 2015).

Synthesis of Antitumor Agents The synthesis and study of structure-activity relationships of compounds related to 1-(5-Chloro-3-fluoropyridin-2-yl)cyclopropan-1-amine have led to the development of potential antitumor agents. For example, a series of 7-substituted 6-fluoro-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids exhibited cytotoxic activity, suggesting the potential of such compounds in cancer treatment (Tsuzuki et al., 2004).

Synthesis of Antibacterials Research has been conducted on synthesizing novel quinolonecarboxylic acid antibacterials, showing potent activity against Gram-positive pathogens. This includes methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP). The structural derivatives of 1-(5-Chloro-3-fluoropyridin-2-yl)cyclopropan-1-amine in this context highlight its importance in developing new antibacterial agents (Inagaki et al., 2003).

properties

IUPAC Name |

1-(5-chloro-3-fluoropyridin-2-yl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFN2/c9-5-3-6(10)7(12-4-5)8(11)1-2-8/h3-4H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJSUKUTWFKXEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=C(C=C(C=N2)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Chloro-3-fluoropyridin-2-yl)cyclopropan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1425592.png)

![2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile](/img/structure/B1425602.png)

![Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, (T-4)-tetrachlorozincate(2-) (2:1)](/img/structure/B1425609.png)